Imidazo[1,2-d][1,2,4]triazin-2-ol
Description
Imidazo[1,2-d][1,2,4]triazin-2-ol is a heterocyclic compound featuring fused imidazole and 1,2,4-triazine rings, with a hydroxyl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for central nervous system (CNS) therapeutics. Notably, it belongs to a class of GABAA receptor agonists with functional selectivity for α2/α3 subtypes, which are implicated in anxiety disorders without the sedative effects associated with α1-subtype activation .
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
imidazo[1,2-d][1,2,4]triazin-2-ol |
InChI |
InChI=1S/C5H4N4O/c10-5-2-9-3-7-6-1-4(9)8-5/h1-3,10H |
InChI Key |
ZTJXMAGOMZAEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=NN=C2)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-1,2,4-Triazines with 1,3-Dicarbonyl Compounds
A highly efficient route involves the reaction of 2-amino-1,2,4-triazines with 1,3-dicarbonyl compounds (such as β-keto esters, β-keto amides, or 1,3-diones) under mild oxidative conditions using N-bromosuccinimide (NBS) as an oxidant. This method affords the fused imidazo[1,2-d]triazin derivatives with good yields and regioselectivity.
- Reaction conditions: Typically performed at room temperature or mild heating in solvents compatible with both reagents.
- Advantages: Mild, rapid, and scalable for gram-scale synthesis.
- Outcome: Formation of the fused bicyclic system with hydroxy substitution at the 2-position.
| Parameter | Details |
|---|---|
| Starting materials | 2-amino-1,2,4-triazine, 1,3-dicarbonyl compound |
| Oxidant | N-bromosuccinimide (NBS) |
| Solvent | Commonly acetonitrile or ethanol |
| Temperature | Room temperature to mild reflux |
| Reaction time | Typically 1–4 hours |
| Yield | Moderate to high (60–85%) |
Cyclization via Reaction of Hydrazine Derivatives with Substituted Imidazoles
Another approach involves the reaction of substituted imidazoles or naphthoimidazoles with hydrazine or hydrazine derivatives in polar aprotic solvents such as dimethylformamide (DMF) under reflux conditions.
- This method facilitates ring closure to form imidazo-triazepine intermediates, which can be further transformed into imidazo[1,2-d]triazin-2-ol derivatives.
- Reaction monitoring is typically done by thin-layer chromatography (TLC).
- Purification involves recrystallization from ethanol or other suitable solvents.
| Parameter | Details |
|---|---|
| Starting materials | 2-chloro-3-substituted imidazoles, hydrazine hydrate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux (~120 °C) |
| Reaction time | Several hours (3–6 h) |
| Yield | High (up to 90%) |
Substitution of Thione Derivatives with Nitrogen Nucleophiles
The substitution of sulfur in imidazo-triazine thione derivatives by nitrogen nucleophiles such as hydrazine hydrate, aniline, or amino alcohols in refluxing alcohols leads to the formation of imidazo[1,2-d]triazin-2-ol derivatives.
- This method relies on nucleophilic attack and subsequent ring rearrangement.
- Reaction conditions vary depending on the nucleophile but generally involve reflux in ethanol or DMF.
- The process allows for structural diversification by varying the nucleophile.
| Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux | 70–85 |
| Aniline | Ethanol | Reflux | 65–80 |
| Monoethanolamine | Ethanol | Reflux | 60–75 |
| Aminoacetic acid | DMF | Reflux | 55–70 |
- The NBS-mediated coupling method (3.1) is recognized for its mildness and efficiency, enabling rapid access to the target compound with excellent regioselectivity and tolerance to various functional groups.
- Hydrazine-mediated cyclization (3.2) offers a robust synthetic route with high yields but requires careful control of reaction conditions to avoid side reactions.
- The substitution of thione derivatives (3.3) provides a versatile platform for introducing diverse substituents on the imidazo-triazine core, expanding the scope of derivatives accessible.
Comparative yields and reaction conditions highlight that the choice of method depends on the availability of starting materials, desired substitution pattern, and scalability requirements.
| Method No. | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 3.1 | 2-amino-1,2,4-triazine + 1,3-dicarbonyl | NBS, mild heating, solvent (e.g., MeCN) | 60–85 | Mild, regioselective, scalable | Requires NBS, sensitive to moisture |
| 3.2 | Substituted imidazoles + hydrazine hydrate | DMF, reflux | 70–90 | High yield, straightforward | High temperature, longer reaction |
| 3.3 | Imidazo-triazine thione derivatives + nitrogen nucleophiles | Reflux in ethanol or DMF | 55–85 | Versatile substitution, diverse products | Moderate yields, longer times |
The preparation of imidazo[1,2-d]triazin-2-ol involves multiple synthetic strategies with distinct advantages. The NBS-mediated coupling of 2-amino-triazines with 1,3-dicarbonyl compounds stands out for its operational simplicity and efficiency. Hydrazine-mediated cyclization and nucleophilic substitution of thione derivatives provide complementary routes enabling structural diversity. These methods collectively offer a comprehensive toolkit for the synthesis of imidazo[1,2-d]triazin-2-ol and its analogs, supporting their exploration in medicinal and material chemistry.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-d][1,2,4]triazin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated alkyl compounds, substituted phenylhydrazines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
GABA(A) Receptor Agonism
One of the most notable applications of imidazo[1,2-d][1,2,4]triazin-2-ol is its role as a high-affinity agonist for GABA(A) receptors. This receptor plays a critical role in mediating inhibitory neurotransmission in the central nervous system. The agonistic activity suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions. Compounds within this class have demonstrated functional selectivity for specific GABA(A) subtypes, which may lead to reduced side effects compared to traditional anxiolytics .
Anticancer Activity
This compound has also shown promise in cancer research. It has been identified as an inhibitor of various protein kinases associated with cancer progression, particularly c-Met, which is implicated in tumor growth and metastasis. The ability to inhibit oncogenic pathways positions this compound as a potential therapeutic agent in oncology .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods that allow for the generation of derivatives with enhanced biological activity. These synthetic strategies are crucial for exploring structure-activity relationships (SAR) that can optimize pharmacological properties .
Case Study 1: Neuropharmacology
A study investigating the neuropharmacological effects of this compound demonstrated its anxiolytic effects in animal models. The compound exhibited minimal sedation while effectively reducing anxiety-like behaviors at doses that corresponded to full binding site occupancy at GABA(A) receptors . This finding underscores its potential as a therapeutic agent with fewer side effects than conventional anxiolytics.
Case Study 2: Antitumor Activity
Mechanism of Action
The mechanism of action of imidazo[1,2-d][1,2,4]triazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . In cancer research, its cytotoxic effects are thought to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines (e.g., Compounds 14g and 14k)
Structural Features : These analogs replace the triazine ring with a pyrimidine core. Substituents like trifluoromethyl (14g) and propan-2-ol (14k) at position 7 enhance binding affinity to GABAA receptors.
Functional Differences :
Table 1: Comparative Bioactivity of this compound and Pyrimidine Analogs
| Compound | Core Structure | Key Substituents | α2/α3 Selectivity | Sedation Risk |
|---|---|---|---|---|
| Triazin-2-ol | Imidazo-triazine | -OH at C2 | High | Low |
| 14g (CF3) | Imidazo-pyrimidine | -CF3 at C7 | Moderate | Moderate |
| 14k (propan-2-ol) | Imidazo-pyrimidine | -CH(CH3)OH at C7 | Moderate | Low |
Imidazo[1,2-b][1,2,4]triazines
Structural Features : These isomers differ in the fusion position (1,2-b vs. 1,2-d), altering receptor interaction.
Functional Differences :
- Subtype Selectivity : SAR studies reveal that 1,2-b fused triazines exhibit lower α2/α3 selectivity compared to 1,2-d fused derivatives like triazin-2-ol .
- Metabolic Stability: The hydroxyl group in triazin-2-ol may facilitate glucuronidation, affecting half-life compared to non-hydroxylated analogs .
7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6-ones
Structural Features : A diphenyl substituent at position 7 and a ketone at position 6 distinguish these compounds.
Functional Differences :
- Biological Targets : Unlike triazin-2-ol’s CNS focus, diphenyl derivatives show antifungal and antibacterial activity, attributed to hydrophobic interactions with microbial enzymes .
- Synthetic Routes: Synthesized via hydrazonoyl halides, these compounds prioritize bulk substituents over electronic modulation, contrasting with triazin-2-ol’s hydroxyl-driven polarity .
Table 2: Antifungal Activity of Diphenyltriazinones vs. Triazin-2-ol
| Compound | MIC against C. albicans (μg/mL) | MIC against A. fumigatus (μg/mL) |
|---|---|---|
| 6a (R=H) | 16 | 32 |
| 6b (R=Cl) | 8 | 16 |
| Triazin-2-ol | >64 (inactive) | >64 (inactive) |
Imidazo-Pyridine Fused Triazoles (e.g., Compounds 8p, 10a–b)
Structural Features : These hybrids incorporate triazole and piperazine moieties, expanding their antiparasitic applications.
Functional Differences :
- Biological Activity: Compounds like 8p and 10a–b target Leishmania and Trypanosoma species, unlike triazin-2-ol’s CNS focus. The triazole ring likely facilitates metal-binding interactions in parasitic enzymes .
- Solubility : Piperazine substituents enhance water solubility, whereas triazin-2-ol’s hydroxyl group offers moderate polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
